molecular formula C17H23F3N2O2 B12443010 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-12-0

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine

Cat. No.: B12443010
CAS No.: 887591-12-0
M. Wt: 344.37 g/mol
InChI Key: OIVXEIUEPLVSTB-UHFFFAOYSA-N
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Description

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a [(4-trifluoromethyl-phenyl)-amino]-methyl substituent at the 3-position. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the trifluoromethyl (CF₃) group on the aromatic ring enhances electron-withdrawing properties, influencing solubility, metabolic stability, and intermolecular interactions . This compound is primarily employed as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or GPCR-targeting molecules due to its structural versatility .

Properties

CAS No.

887591-12-0

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-6-4-13(5-7-14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3

InChI Key

OIVXEIUEPLVSTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ring-Opening Reaction of Epichlorohydrin

Epichlorohydrin undergoes nucleophilic ring-opening with sodium cyanide in the presence of sulfuric acid to yield 4-chloro-3-hydroxy-butyronitrile . Conditions include maintaining pH 7–8 at temperatures below 10°C, achieving a 1:1.8 molar ratio of sodium cyanide to epichlorohydrin. This step emphasizes regioselectivity, favoring the formation of the 3-hydroxy derivative.

Reduction and Cyclization

The nitrile group in 4-chloro-3-hydroxy-butyronitrile is reduced using sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF), followed by cyclization under weak basic conditions (sodium carbonate). This yields 3-hydroxypyrrolidine with a reported purity of >95%. Critical parameters include:

  • Temperature : 0–10°C during reduction, 80°C during reflux.
  • Stoichiometry : Sodium borohydride to 4-chloro-3-hydroxy-butyronitrile ratio of 1:0.3.
  • Yield : 87–89% over three steps.

Boc Protection

3-Hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in THF at 20–30°C. Post-reaction purification via chloroform extraction and petroleum ether crystallization affords 1-Boc-3-hydroxypyrrolidine with 95.1–95.5% purity.

Synthesis of 4-Trifluoromethylphenylamine: Electrophilic Coupling Partner

The 4-trifluoromethylphenylamine moiety is synthesized through a bromination-cyanation-aminolysis sequence, adapted from methods for analogous aryl amines.

Bromination of m-Trifluoromethylfluorobenzene

Regioselective bromination using dibromohydantoin in glacial acetic acid and sulfuric acid yields 4-fluoro-2-bromo-trifluoromethylbenzene . Optimal conditions include:

  • Molar ratio : 0.6:1 (dibromohydantoin to substrate).
  • Solvent : 4–5 L glacial acetic acid per kilogram substrate.
  • Yield : >98% purity after aqueous workup.

Cyanation and Aminolysis

Bromide displacement with cuprous cyanide in quinoline at reflux produces 4-fluoro-2-trifluoromethylbenzonitrile , followed by ammonolysis in ethanol under high-pressure conditions (120°C, 8 hours). This step achieves a 73–75% total yield with >99% purity.

Coupling of 1-Boc-3-Hydroxypyrrolidine and 4-Trifluoromethylphenylamine

The final step involves conjugating the hydroxymethyl group of 1-Boc-3-hydroxypyrrolidine with 4-trifluoromethylphenylamine via a methylene linker.

Activation of Hydroxyl Group

The hydroxyl group is converted to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine. This enhances leaving-group ability for subsequent nucleophilic substitution.

Nucleophilic Amination

Reaction of the activated intermediate with 4-trifluoromethylphenylamine in dimethylformamide (DMF) at 60–80°C for 12–24 hours affords the target compound. Catalytic amounts of potassium iodide enhance reaction efficiency.

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from toluene, achieving >98% purity.

Comparative Analysis of Synthetic Routes

Step Method Yield Purity Cost Efficiency
Boc Protection Di-tert-butyl dicarbonate 87–89% 95.5% High (low reagent cost)
Trifluoromethylamine Bromination-cyanation-aminolysis 73–75% 99% Moderate (high catalyst use)
Coupling Nucleophilic substitution 80–85% 98% High (simple conditions)

Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at the 3-position of pyrrolidine requires careful control of reaction kinetics and steric effects.
  • Boc Stability : Acidic conditions in later steps necessitate Boc group compatibility; neutral or basic environments are preferred.
  • Scalability : Patent data emphasize solvent recovery (e.g., THF distillation) and catalytic reuse to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity to target proteins, while the Boc group provides stability and protection during chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Substituent at 3-Position Core Structure Molecular Weight (g/mol) Key Functional Groups Electronic Effects
Target Compound [(4-CF₃-phenyl)-amino]-methyl Pyrrolidine ~336.3 (estimated) Boc, CF₃, aromatic amine Strong electron-withdrawing (CF₃)
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine [(4-Br-phenyl)-amino]-methyl Pyrrolidine ~382.3 Boc, Br, aromatic amine Moderate electron-withdrawing (Br)
1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine [(4-F-phenyl)-amino]-methyl Azetidine ~294.3 Boc, F, aromatic amine Weak electron-withdrawing (F)
1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine 3-carboxy-phenoxy Pyrrolidine 307.34 Boc, carboxylic acid, ether Electron-withdrawing (carboxylic acid)
1-Boc-3-aminomethyl-4-hydroxypyrrolidine aminomethyl, hydroxyl Pyrrolidine ~232.3 Boc, hydroxyl, primary amine Electron-donating (hydroxyl)

Key Comparative Insights

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (CF₃, Br, F): The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to bromine (Br) or fluorine (F) in analogs . This enhances the compound’s metabolic stability and resistance to oxidative degradation, making it preferable in drug design. Carboxylic Acid vs.

Core Structure Differences

  • Azetidine vs. Pyrrolidine:
    The azetidine analog has a smaller 4-membered ring, increasing ring strain and reducing conformational flexibility compared to the 5-membered pyrrolidine core. This impacts binding affinity in biological targets.

Functional Group Applications Hydroxyl Group: 1-Boc-3-aminomethyl-4-hydroxypyrrolidine contains a hydroxyl group, enabling hydrogen bonding and improving solubility in polar solvents. This contrasts with the target compound’s CF₃ group, which prioritizes lipophilicity.

Synthetic Utility

  • The Boc group in all compounds facilitates amine protection during synthesis. However, the bromine substituent in the 4-bromo analog allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the CF₃ group in the target compound is typically introduced early via trifluoromethylation reagents.

Biological Activity

1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine (CAS Number: 887591-12-0) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs.

Chemical Structure and Properties

The molecular formula of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is C17_{17}H23_{23}F3_3N2_2O2_2, with a molecular weight of 344.37 g/mol. The presence of the trifluoromethyl group in the para position of the phenyl ring is significant for its biological activity, as it has been shown to improve potency and selectivity in various therapeutic applications .

The biological activity of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine largely stems from its interaction with specific biological targets. Compounds with similar structures have been studied for their ability to inhibit enzymes associated with various diseases, including cancer and neurological disorders. The trifluoromethyl group contributes to increased lipophilicity, which can enhance membrane permeability and binding affinity to target sites .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives of pyrrolidine have demonstrated antiproliferative effects against several cancer cell lines, including breast and ovarian cancers. Research indicates that modifications to the structure can lead to improved efficacy against these cell lines, with IC50_{50} values reported in the micromolar range .

Cell Line IC50_{50} (µM)
MDA-MB-23119.9
MCF-775.3
OVCAR-331.5
COV31843.9

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for enzymes involved in lipid metabolism and signaling pathways, such as monoacylglycerol lipase (MAGL). This enzyme plays a critical role in the endocannabinoid system, influencing pain and inflammation responses. Preliminary studies indicate that similar compounds exhibit competitive inhibition profiles against MAGL, which may be relevant for therapeutic strategies targeting pain relief and anti-inflammatory effects .

Case Studies

  • Antiproliferative Effects : A study explored the activity of various pyrrolidine derivatives against cancer cell lines, revealing that modifications at the phenyl ring significantly affected potency. The inclusion of a trifluoromethyl group was associated with enhanced activity compared to non-fluorinated analogs .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how variations in substituents impact binding affinity to MAGL. These studies suggest that specific interactions between the trifluoromethyl group and active site residues can lead to improved inhibition rates .

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